molecular formula C27H22N4O B1394508 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol CAS No. 164334-17-2

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol

Cat. No.: B1394508
CAS No.: 164334-17-2
M. Wt: 418.5 g/mol
InChI Key: YSDAHJUJMHJCIY-UHFFFAOYSA-N
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Description

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol is a chemical compound with the molecular formula C27H22N4O It is characterized by the presence of a trityl-protected tetrazole group attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol typically involves the reaction of a trityl-protected tetrazole with a phenol derivative. One common method involves the use of triphenylmethanol and a suitable tetrazole precursor in the presence of a solvent such as toluene . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in coordination with metal ions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol is unique due to the presence of the trityl group, which provides steric protection and influences the compound’s reactivity and interactions. This makes it distinct from other tetrazole derivatives and phenol compounds.

Properties

IUPAC Name

4-[(2-trityltetrazol-5-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c32-25-18-16-21(17-19-25)20-26-28-30-31(29-26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,32H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDAHJUJMHJCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693925
Record name 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164334-17-2
Record name 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
Reactant of Route 2
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Reactant of Route 6
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